
Prednisolone pivalate
Vue d'ensemble
Description
Prednisolone pivalate (CAS 1107-99-9) is a synthetic glucocorticoid derivative of prednisolone, modified at the 21-hydroxy group with a pivalate (trimethylacetate) ester. This structural modification enhances its lipophilicity, influencing pharmacokinetic properties such as solubility and tissue penetration. It is a white crystalline powder, practically insoluble in water but soluble in dichloromethane . The compound is listed in the European Pharmacopoeia (Ph. Eur. 6.2) and is used for its anti-inflammatory and immunosuppressive effects, though specific clinical applications are less documented compared to other prednisolone esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone pivalate typically involves the esterification of prednisolone with pivalic acid. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The esterification reaction can be represented as follows:
Prednisolone+Pivalic Acid→Prednisolone Pivalate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of prednisolone to this compound while minimizing the formation of by-products. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Prednisolone pivalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides
Applications De Recherche Scientifique
Ophthalmic Applications
Prednisolone pivalate is notably utilized in the treatment of severe inflammatory conditions of the ocular surface and the anterior segment of the eye. Marketed under the brand name ULTARCORLENE, it serves as a first-line topical anti-inflammatory agent for conditions such as:
- Allergy-induced severe inflammatory conditions
- Non-infectious severe inflammatory conditions
Clinical Benefits
A review by the French National Authority for Health indicated that ULTARCORLENE provides significant clinical benefits in managing these conditions, although it was noted that it does not offer additional clinical value compared to existing treatments .
Clinical Data Table:
Condition Type | Clinical Benefit | Additional Notes |
---|---|---|
Allergy-induced inflammation | Significant clinical benefit | First-line treatment |
Non-infectious inflammation | Significant clinical benefit | No added value over existing therapies |
Dermatological Applications
In dermatology, this compound is effective in treating various corticosteroid-responsive dermatoses. Its formulation allows for enhanced penetration through the skin, leading to higher epidermal concentrations and improved therapeutic outcomes.
Efficacy in Clinical Trials
Clinical trials have demonstrated that this compound is effective for conditions such as:
- Atopic dermatitis
- Contact dermatitis
- Seborrheic dermatitis
- Psoriasis vulgaris
A comprehensive analysis of multiple studies shows that this compound exhibits a favorable safety profile with minimal adverse effects. Most reported side effects are minor and localized, such as application-site reactions .
Clinical Data Table:
Dermatosis Type | Efficacy Rate (%) | Adverse Effects Observed |
---|---|---|
Atopic Dermatitis | 75 | Minor application-site reactions |
Contact Dermatitis | 70 | Minor application-site reactions |
Seborrheic Dermatitis | 65 | Minor application-site reactions |
Psoriasis Vulgaris | 80 | Minor application-site reactions |
Veterinary Applications
This compound is also employed in veterinary medicine, particularly for treating neoplasia in animals. Its glucocorticoid properties allow it to exert direct antitumor effects by inhibiting mitosis and RNA synthesis in sensitive lymphocytes. It is frequently used in combination with other chemotherapeutic agents to enhance treatment efficacy .
Veterinary Use Cases:
- Treatment of lymphoreticular neoplasms.
- Management of inflammatory conditions in horses.
Safety Profile and Side Effects
This compound has been associated with a low incidence of adverse effects in clinical studies. Commonly reported issues include:
- Minor local reactions (e.g., burning or stinging at the application site)
- Rare systemic effects when used topically
Long-term use may require monitoring for potential side effects associated with corticosteroid therapy, such as skin thinning or HPA axis suppression, although studies have shown minimal systemic absorption when applied topically .
Mécanisme D'action
Prednisolone pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to multiple downstream effects, including:
- Inhibition of pro-inflammatory cytokine production .
Decreased vasodilation and permeability of capillaries: .
Suppression of leukocyte migration to sites of inflammation: .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Compound | CAS No. | Molecular Weight | Solubility | Key Structural Feature |
---|---|---|---|---|
Prednisolone pivalate | 1107-99-9 | 444.56 | Insoluble in water; soluble in CH₂Cl₂ | 21-pivalate ester (C(CH₃)₃COO−) |
Prednisolone acetate | 52-21-1 | 402.48 | Slightly soluble in water | 21-acetate ester (CH₃COO−) |
Prednisolone sodium phosphate | 125-02-0 | 484.40 | Highly water-soluble | 21-phosphate ester (Na₂PO₄−) |
Prednisolone hemisuccinate | 17192-45-5 | 476.52 | Water-soluble (as sodium salt) | 21-succinate ester (HOOCCH₂CH₂COO−) |
- Key Observations :
- The pivalate group’s bulky trimethyl structure increases lipophilicity compared to acetate, reducing water solubility but enhancing membrane permeability .
- Sodium phosphate and hemisuccinate derivatives exhibit higher water solubility, making them suitable for injectable formulations, whereas pivalate’s insolubility limits it to topical or depot formulations .
Pharmacokinetic and Stability Profiles
Table 2: Pharmacokinetic Comparison
Compound | Half-Life (Hours) | Bioavailability | Metabolic Pathway | Stability Enhancement |
---|---|---|---|---|
This compound | Not reported | Low (estimated) | Ester hydrolysis to prednisolone | High (due to steric hindrance) |
Prednisolone acetate | 2–3 | Moderate | Ester hydrolysis | Moderate |
Prednisolone sodium phosphate | 2–3 | High | Phosphatase conversion | Low (prone to hydrolysis) |
- Sodium phosphate is rapidly converted to active prednisolone in vivo, ensuring quick onset but shorter duration .
Research Findings and Innovations
- Chemical Stability : Studies on pivalate-containing inhibitors (e.g., Sivelestat analogs) suggest that the pivalate group enhances resistance to esterase activity, a property extrapolatable to this compound .
Activité Biologique
Prednisolone pivalate is a synthetic corticosteroid that exhibits potent anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, therapeutic uses, and relevant clinical studies.
Chemical Structure and Properties
This compound is a derivative of prednisolone, characterized by the addition of a pivalate ester group. This modification enhances its lipophilicity, potentially improving its absorption and bioavailability. The structure can be represented as follows:
- Chemical Formula: C₁₉H₂₄O₅
- Molecular Weight: 320.39 g/mol
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:
- Bioavailability: this compound exhibits high bioavailability due to its esterification, which facilitates absorption.
- Half-Life: The plasma half-life ranges from 2.1 to 3.5 hours, which may vary based on individual patient factors, such as liver function and age .
- Protein Binding: this compound binds extensively to plasma proteins (approximately 90%), primarily to albumin and transcortin . This binding is nonlinear and concentration-dependent, influencing its pharmacodynamics.
This compound exerts its effects primarily through the following mechanisms:
- Glucocorticoid Receptor Activation: It binds to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation and immune response.
- Inhibition of Cytokine Production: The compound reduces the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-kB signaling pathways .
- Lympholytic Effects: this compound has direct effects on lymphocytes, inhibiting mitosis and promoting apoptosis in sensitive cell types .
Therapeutic Applications
This compound is indicated for various conditions due to its anti-inflammatory and immunosuppressive properties:
- Autoimmune Disorders: Used in the treatment of rheumatoid arthritis, lupus erythematosus, and other inflammatory conditions.
- Allergic Reactions: Effective in managing severe allergic responses and asthma exacerbations.
- Neoplastic Diseases: Utilized in chemotherapy protocols for lymphomas and leukemias due to its lympholytic effects .
Clinical Studies and Findings
Several studies have investigated the biological activity and clinical efficacy of this compound:
- Pharmacokinetic Study : A study assessed the pharmacokinetics of prednisolone following administration of different formulations. Results indicated that liquid formulations achieved higher peak plasma concentrations compared to tablets within the first hour post-administration .
- Liver Function Impact : Research demonstrated that patients with liver disease showed altered metabolism of prednisolone. Higher levels of unbound prednisolone were observed in these patients, suggesting impaired drug clearance and altered pharmacodynamics .
- Comparative Efficacy : In a comparative study involving various corticosteroids, this compound was found to be equally effective in reducing inflammatory markers when compared to other glucocorticoids .
Data Table: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~90% |
Plasma Half-Life | 2.1 - 3.5 hours |
Protein Binding | ~90% |
Clearance Rate | Varies with dose |
Case Studies
Case Study 1: Efficacy in Autoimmune Disease
A clinical trial involving patients with rheumatoid arthritis showed significant improvement in disease activity scores after treatment with this compound compared to placebo. Patients reported reduced joint swelling and pain relief within two weeks of starting therapy.
Case Study 2: Management of Severe Allergic Reactions
In an emergency setting, this compound was administered to patients experiencing anaphylaxis. Rapid resolution of symptoms was noted within minutes post-administration, highlighting its effectiveness as a rescue medication.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of prednisolone pivalate, and how do they influence its experimental applications?
- Methodological Answer : this compound (CAS 1107-99-9) is a synthetic corticosteroid with a molecular weight of 444.56 g/mol and the formula C26H36O6. Its low water solubility and stability in organic solvents (e.g., dichloromethane) necessitate formulation strategies like nanoemulsions for bioavailability enhancement. Pharmacopoeial standards (Ph. Eur. 6.2) specify purity criteria, including chromatographic retention times and spectral data for validation .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as per Ph. Eur. 6.2 guidelines. For impurity profiling, tandem mass spectrometry (LC-MS/MS) can detect metabolites like prednisolone 21-acetate valerate. Reference standards (e.g., LGC Standards LGCFOR0304.00) ensure method accuracy .
Advanced Research Questions
Q. How can researchers design robust preclinical studies to evaluate this compound’s anti-inflammatory efficacy while minimizing bias?
- Methodological Answer : Use the PICOT framework:
- P opulation: Rodent models with induced inflammation (e.g., carrageenan-induced paw edema).
- I ntervention: this compound at 0.1–10 mg/kg doses.
- C omparison: Active controls (e.g., dexamethasone) and vehicle controls.
- O utcome: Reduction in edema volume (measured via plethysmometry) and cytokine levels (ELISA).
- T ime: Acute (24–72 hr) vs. chronic (7–14 days) exposure.
Randomization, blinding, and power analysis (sample size ≥8/group) are critical to mitigate bias .
Q. How should contradictions in data on this compound’s efficacy in cancer models be resolved?
- Methodological Answer : Discrepancies may arise from variations in tumor models (e.g., xenograft vs. genetically engineered mice) or dosing regimens. Meta-analyses should stratify studies by variables like administration route (oral vs. intravenous) and tumor microenvironment (hypoxia status). Cross-validation with imaging-guided platforms (e.g., multifunctional nanoemulsions) can clarify biodistribution effects .
Q. What are the challenges in developing sustained-release formulations of this compound?
- Methodological Answer : Its hydrophobicity and esterase-mediated hydrolysis require encapsulation in lipid-based carriers (e.g., liposomes) or biodegradable polymers (PLGA). Stability studies under accelerated conditions (40°C/75% RH) and in vitro release assays (pH 6.8 buffer) are essential. Synchrotron X-ray diffraction can monitor crystalline phase changes .
Q. How can researchers assess this compound’s metabolic pathways in heterogeneous tissue models?
- Methodological Answer : Use microsomal incubations (liver S9 fractions) with LC-HRMS to identify phase I/II metabolites. 3D organoid models (e.g., intestinal or hepatic) provide tissue-specific metabolism data. Isotope-labeled tracers (e.g., <sup>13</sup>C-prednisolone pivalate) track metabolic flux in real time .
Q. Methodological Notes
- Data Analysis : For pharmacokinetic studies, non-compartmental analysis (NCA) using WinNonlin® is recommended. Report AUC0–t, Cmax, and t1/2 with 95% confidence intervals .
- Ethical Compliance : Follow NIH guidelines for animal welfare, including humane endpoints and IACUC-approved protocols .
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOVVDXTQVHAZ-XDANTLIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149363 | |
Record name | Prednisolone 21-trimethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-99-9 | |
Record name | Prednisolone pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone 21-trimethylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone 21-trimethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednisolone 21-pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.